molecular formula C6H8N2O2 B556039 3-(1H-imidazol-4-yl)propanoic acid CAS No. 1074-59-5

3-(1H-imidazol-4-yl)propanoic acid

Cat. No.: B556039
CAS No.: 1074-59-5
M. Wt: 140.14 g/mol
InChI Key: ZCKYOWGFRHAZIQ-UHFFFAOYSA-N
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Description

3-(1H-imidazol-4-yl)propanoic acid, also known as imidazolepropionic acid, is a compound with the molecular formula C6H8N2O2. It is a product of histidine metabolism and is involved in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(1H-imidazol-4-yl)propanoic acid involves the reaction of ethylene glycol and imidazole in the presence of an acid catalyst. The reaction is carried out in an organic solvent, and the temperature is maintained within an appropriate range to facilitate the reaction. The product is then purified through crystallization or distillation .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable processes, such as the ring-opening reaction of serine β-lactone derivatives with imidazole or the conjugate addition of imidazole to didehydroalanine derivatives .

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the imidazole ring, which is a versatile functional group in organic chemistry .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional functional groups, while reduction can lead to the formation of simpler imidazole compounds .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Imidazole-4-propanoic acid
  • 1H-Imidazole-5-propanoic acid
  • Deamino-histidine
  • Dihydrourocanic acid

Uniqueness

3-(1H-imidazol-4-yl)propanoic acid is unique due to its specific structure and role in histidine metabolism.

Properties

IUPAC Name

3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-6(10)2-1-5-3-7-4-8-5/h3-4H,1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKYOWGFRHAZIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30148040
Record name 5-Imidazolepropionic acid
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Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Imidazolepropionic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002271
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1074-59-5
Record name 1H-Imidazole-5-propanoic acid
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Record name 5-Imidazolepropionic acid
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Record name 1074-59-5
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Record name 5-Imidazolepropionic acid
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Record name 3-(imidazol-4-yl)propionic acid
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Record name IMIDAZOLYLPROPIONIC ACID
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Record name Imidazolepropionic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

206 - 208 °C
Record name Imidazolepropionic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002271
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Urocanic acid (compound i, where R2 is H)(1.38 g, 10.0 mmol) was dissolved in 5% aqueous HCl (20 ml) plus MeOH (15 ml) containing 10% Pd on carbon (100 mg) and the mixture was shaken overnight under about 30 psi H2. The catalyst was removed by filtration through a 3 cm pad of diatomaceous earth and the filtrate was concentrated to a solid and dried overnight under vacuum. The crude material was used without further purification. Mass spec. 141.4 MH+
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1H-imidazol-4-yl)propanoic acid
Reactant of Route 2
3-(1H-imidazol-4-yl)propanoic acid
Reactant of Route 3
3-(1H-imidazol-4-yl)propanoic acid
Reactant of Route 4
3-(1H-imidazol-4-yl)propanoic acid
Reactant of Route 5
3-(1H-imidazol-4-yl)propanoic acid
Reactant of Route 6
3-(1H-imidazol-4-yl)propanoic acid

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